An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA)
An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 4-Bromo-2,5-dimethoxymethamphetamine (4-Bromo-2,5-DMMA), a substituted phenethylamine. This document details a primary synthetic route, outlines key characterization methodologies, and presents relevant physicochemical and pharmacological data.
Introduction
4-Bromo-2,5-dimethoxymethamphetamine, also known as Methyl-DOB, is a lesser-known substituted amphetamine. Structurally related to the more well-documented 4-bromo-2,5-dimethoxyamphetamine (DOB), 4-Bromo-2,5-DMMA is of interest to researchers in the fields of medicinal chemistry, pharmacology, and forensic science. Understanding its synthesis and analytical profile is crucial for the development of analytical standards, for studying its pharmacological profile, and for its unambiguous identification. This guide provides detailed experimental protocols and data to support these endeavors.
Synthesis of 4-Bromo-2,5-DMMA
The primary synthetic route to 4-Bromo-2,5-DMMA involves the bromination of 2,5-dimethoxy-N-methylamphetamine. The following sections detail the necessary reagents, equipment, and a step-by-step experimental protocol.
Synthesis Workflow
Caption: Logical flow of the synthesis of 4-Bromo-2,5-DMMA hydrochloride.
Experimental Protocol
This protocol is adapted from a known synthesis of 4-bromo-2,5-dimethoxy-N-methylamphetamine.[1]
Materials:
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2,5-dimethoxy-N-methylamphetamine (free base): 6.0 g
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Glacial acetic acid: 45 mL (30 mL for dissolution, 15 mL for bromine solution)
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Bromine: 5.5 g
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Water: 200 mL
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Sodium hydrosulfite
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Concentrated Hydrochloric Acid (HCl): 20 mL
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Dichloromethane (CH₂Cl₂): 500 mL (2 x 100 mL for washing, 3 x 100 mL for extraction)
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25% Sodium Hydroxide (NaOH) solution
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Isopropanol (IPA): 10 mL
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Anhydrous diethyl ether (Et₂O): 100 mL
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Acetone
Procedure:
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Reaction Setup: In a suitable reaction vessel, dissolve 6.0 g of 2,5-dimethoxy-N-methylamphetamine free base in 30 mL of glacial acetic acid.
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Bromination: Prepare a solution of 5.5 g of bromine in 15 mL of glacial acetic acid. Add this bromine solution dropwise to the stirred solution of the amphetamine. The reaction is exothermic and the mixture will darken.
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Reaction Time: Continue stirring the reaction mixture for an additional 45 minutes.
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Work-up:
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Pour the reaction mixture into 200 mL of water.
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Add a small amount of sodium hydrosulfite to lighten the color.
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Add 20 mL of concentrated HCl.
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Wash the aqueous solution with two 100 mL portions of dichloromethane to remove colored impurities.
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Make the aqueous phase basic with a 25% NaOH solution.
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Extract the product with three 100 mL portions of dichloromethane.
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Isolation and Purification:
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Combine the organic extracts and remove the solvent under vacuum to yield an oil.
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Dissolve the resulting oil in 10 mL of isopropanol.
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Neutralize the solution with concentrated HCl.
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Dilute with 100 mL of anhydrous diethyl ether to induce crystallization.
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If an oil separates, decant the ether and wash the residue with fresh diethyl ether.
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Allow the combined ether solutions to stand for several hours to collect the crystalline product.
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Filter the fine white crystals of 4-bromo-2,5-dimethoxy-N-methylamphetamine hydrochloride and air dry.
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A second crop of crystals can be obtained by treating the insoluble residue with acetone.
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Characterization of 4-Bromo-2,5-DMMA
A thorough characterization is essential for the unambiguous identification of 4-Bromo-2,5-DMMA. The following sections detail the expected analytical data based on its structure and data from closely related compounds.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈BrNO₂ | [2] |
| Molecular Weight | 288.2 g/mol | [2] |
| CAS Number | 155638-80-5 | [2] |
| Appearance (HCl salt) | White to pale lavender solid | [1] |
| Melting Point (HCl salt) | 143-150 °C | [1] |
| UV λmax | 296 nm | [2] |
Spectroscopic and Chromatographic Data
Detailed spectroscopic data for 4-Bromo-2,5-DMMA is not widely available in the public domain. However, the following sections outline the standard analytical protocols and expected results based on the characterization of the closely related compound, 4-bromo-2,5-dimethoxyamphetamine (DOB).
A standard protocol for NMR analysis of the hydrochloride salt would involve dissolving the sample in D₂O with a suitable internal standard. The expected ¹H NMR spectrum would show signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the N-methyl group, the methyl group on the side chain, and the protons of the ethylamine (B1201723) backbone. The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom in the molecule.
GC-MS is a powerful tool for the identification of 4-Bromo-2,5-DMMA. The sample, typically as the free base extracted into an organic solvent, is injected into the GC. The mass spectrometer will produce a characteristic fragmentation pattern. Key fragments would be expected from the cleavage of the side chain and the aromatic ring, showing the characteristic isotopic pattern of bromine.
The FTIR spectrum of 4-Bromo-2,5-DMMA would exhibit characteristic absorption bands for the functional groups present in the molecule. Expected peaks would include those for N-H stretching (for the secondary amine salt), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, C-O stretching of the methoxy groups, and C-Br stretching.
Pharmacology and Signaling
4-Bromo-2,5-DMMA is presumed to act as a potent agonist at serotonin (B10506) 5-HT₂ receptors, similar to other hallucinogenic phenethylamines. It is reported to have an affinity for 5-HT₂ binding sites.[3] The primary signaling pathway for 5-HT₂A receptors, which are Gq/11-coupled, is through the activation of phospholipase C (PLC).
5-HT₂A Receptor Signaling Pathway
Caption: Activation of the 5-HT2A receptor by an agonist like 4-Bromo-2,5-DMMA.
Activation of the 5-HT₂A receptor by an agonist leads to the activation of the Gq/11 protein.[4] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 4-Bromo-2,5-DMMA. The provided experimental protocol offers a clear pathway for its preparation, while the characterization section outlines the necessary analytical methods for its identification. The summary of its presumed pharmacological target and signaling pathway provides a basis for further investigation into its biological activity. This information is intended to be a valuable resource for researchers and scientists working with this and related compounds.
References
- 1. #127 Methyl-dob; 4-bromo-2,5-dimethoxy-n-methylamphetamine [studfile.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
